molecular formula C16H19ClO3 B2843602 6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 438035-77-9

6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2843602
CAS No.: 438035-77-9
M. Wt: 294.78
InChI Key: QSYDWVWKCPCPIS-UHFFFAOYSA-N
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Description

6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 6th position, a hexyl group at the 3rd position, a hydroxyl group at the 7th position, and a methyl group at the 4th position on the chromen-2-one core structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-hydroxy-7-methyl-2H-chromen-2-one: Similar structure but lacks the hexyl group.

    7-hydroxy-4-methyl-2H-chromen-2-one: Lacks both the chlorine and hexyl groups.

    6-chloro-3-hexyl-4-methyl-2H-chromen-2-one: Lacks the hydroxyl group.

Uniqueness

6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to the combination of its substituents, which confer specific biological activities and chemical reactivity that are not observed in other similar compounds .

Properties

IUPAC Name

6-chloro-3-hexyl-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClO3/c1-3-4-5-6-7-11-10(2)12-8-13(17)14(18)9-15(12)20-16(11)19/h8-9,18H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYDWVWKCPCPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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